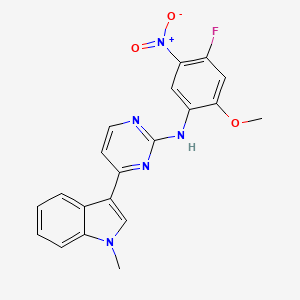

N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine

描述

Structural Characteristics and Nomenclature

The structural complexity of this compound necessitates careful examination of its constituent molecular components and their spatial relationships. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, beginning with the identification of the pyrimidine ring as the parent heterocycle, followed by systematic enumeration of substituents according to established priority rules. The complete molecular formula C20H16FN5O3 indicates a molecular weight of 393.37 daltons, positioning this compound within the optimal range for pharmaceutical applications while maintaining sufficient complexity to provide specific biological activity.

Table 1: Fundamental Molecular Properties

The indole moiety within the structure represents one of the most significant heterocyclic systems in natural product chemistry and pharmaceutical development. The indole nucleus, consisting of a benzene ring fused to a pyrrole ring, provides a rigid planar framework that contributes significantly to the compound's overall molecular recognition properties. The methylation at the nitrogen position of the indole ring serves multiple purposes: it prevents unwanted oxidative metabolism at this site, modulates the electronic distribution within the indole system, and influences the compound's lipophilicity characteristics.

The pyrimidine central core serves as the molecular hub that connects the indole and substituted aniline components. Pyrimidines represent a fundamental class of heterocyclic compounds that occur widely in biological systems, most notably as components of nucleic acids. The specific substitution pattern on the pyrimidine ring in this compound reflects careful synthetic design considerations, with the amine functionality at the 2-position providing the necessary linkage to the fluorinated aromatic system while maintaining appropriate electronic characteristics for biological activity.

The fluorinated aniline component incorporates three distinct functional groups that each contribute specific properties to the overall molecular profile. The fluorine substituent provides metabolic stability through the strength of the carbon-fluorine bond while simultaneously modulating the electronic character of the aromatic ring. The methoxy group contributes to the compound's solubility profile and provides additional sites for intermolecular interactions through hydrogen bonding capabilities. The nitro group represents the most electron-withdrawing substituent in the molecule, significantly influencing the reactivity of the aromatic ring and serving as a potential site for further synthetic transformations during the conversion to the final pharmaceutical product.

Historical Context in Heterocyclic Chemistry

The development of this compound represents the culmination of more than a century of advances in heterocyclic chemistry, building upon foundational discoveries that established the fundamental principles underlying modern synthetic approaches to complex molecular architectures. The historical trajectory of indole chemistry began in the mid-nineteenth century when German chemist Adolf von Baeyer first isolated indole through treatment of indigo dye with sulfuric acid and sulfuric anhydride, establishing the structural foundation for what would become one of the most important heterocyclic systems in pharmaceutical chemistry.

The evolution of indole synthetic methodology reached a significant milestone with Emil Fischer's development of the Fischer indole synthesis in 1883, which provided the first reliable method for constructing indole rings from phenylhydrazines and carbonyl compounds under acidic conditions. This breakthrough established indole chemistry as a distinct field of investigation and laid the groundwork for the systematic exploration of indole-containing natural products and synthetic derivatives. The Fischer synthesis demonstrated the accessibility of indole structures through conventional organic chemistry techniques, encouraging further research into the biological properties and pharmaceutical applications of indole-containing compounds.

Pyrimidine chemistry evolved along a parallel trajectory, with early investigations focusing on the structural elucidation and synthesis of naturally occurring pyrimidine derivatives found in nucleic acids. The recognition that pyrimidines serve as fundamental building blocks in biological systems stimulated extensive research into synthetic approaches for constructing pyrimidine rings and modifying their substitution patterns. The development of reliable methods for pyrimidine synthesis enabled chemists to explore the pharmaceutical potential of pyrimidine-containing compounds, leading to the discovery of numerous therapeutically active molecules incorporating this heterocyclic framework.

The convergence of indole and pyrimidine chemistry in modern pharmaceutical development reflects the sophisticated understanding of structure-activity relationships that emerged throughout the twentieth century. The recognition that complex molecular architectures incorporating multiple heterocyclic systems could provide enhanced selectivity and improved pharmaceutical properties drove the development of increasingly sophisticated synthetic strategies. The design of molecules like this compound demonstrates the maturation of heterocyclic chemistry from academic curiosity to practical pharmaceutical application.

The historical development of fluorinated pharmaceutical compounds represents another crucial element in understanding the significance of this particular molecular architecture. The introduction of fluorine substituents into pharmaceutical molecules gained prominence in the latter half of the twentieth century as medicinal chemists recognized the unique properties that fluorine could impart to organic molecules. The carbon-fluorine bond's exceptional strength provides metabolic stability, while fluorine's small size and high electronegativity allow for precise modulation of molecular properties without introducing significant steric bulk.

Significance as an Osimertinib Intermediate

The role of this compound as a critical intermediate in osimertinib synthesis underscores its paramount importance in contemporary cancer therapeutics and represents a significant advancement in the development of targeted therapies for non-small cell lung cancer. Osimertinib, marketed under various trade names, emerged as a third-generation epidermal growth factor receptor inhibitor designed specifically to address the clinical challenge of resistance mutations that limited the effectiveness of earlier therapeutic agents.

The compound's designation as "AZD9291 Intermediate 2" reflects its position within a carefully orchestrated synthetic sequence designed to construct osimertinib's complex molecular architecture. This intermediate represents a late-stage synthetic target that incorporates the majority of osimertinib's structural complexity while maintaining synthetic accessibility through conventional organic chemistry techniques. The strategic design of this intermediate allows for efficient conversion to the final pharmaceutical product through a limited number of additional synthetic transformations, optimizing both yield and cost-effectiveness in large-scale manufacturing operations.

Table 2: Synthetic Relationship to Osimertinib Development

| Development Stage | Molecular Complexity | Synthetic Accessibility | Pharmaceutical Relevance |

|---|---|---|---|

| Early Intermediates | Low | High | Foundation Building |

| This compound | High | Moderate | Critical Intermediate |

| Osimertinib | Very High | Low | Final Product |

The development of osimertinib addressed a critical unmet medical need in oncology by providing a therapeutic option for patients whose tumors had developed resistance to first and second-generation epidermal growth factor receptor inhibitors. The emergence of the T790M resistance mutation in patients initially responsive to earlier generation inhibitors created an urgent need for novel therapeutic approaches that could overcome this specific resistance mechanism while maintaining selectivity for mutant forms of the epidermal growth factor receptor over the wild-type protein.

The molecular design principles embedded within this intermediate reflect sophisticated understanding of protein-drug interactions and the structural basis of enzyme selectivity. The compound incorporates structural features that enable selective binding to mutant forms of the epidermal growth factor receptor while minimizing interactions with the wild-type protein, thereby reducing the potential for dose-limiting toxicities associated with non-selective inhibition. This selectivity profile represents a significant advancement over earlier generation inhibitors and demonstrates the power of structure-based drug design in addressing specific clinical challenges.

The synthetic accessibility of this intermediate has enabled efficient manufacturing processes that support the global supply of osimertinib for cancer treatment. Recent improvements in synthetic methodology have further enhanced the efficiency of osimertinib production, with modifications to reaction conditions, solvent systems, and purification protocols yielding overall synthetic yields approaching 68% while reducing environmental impact and manufacturing costs. These advances demonstrate the continuing evolution of pharmaceutical manufacturing and the importance of developing robust synthetic routes to critical therapeutic agents.

Research Objectives in Indole-Pyrimidine Chemistry

Contemporary research objectives in indole-pyrimidine chemistry encompass a broad spectrum of scientific investigations aimed at understanding and exploiting the unique properties of these heterocyclic systems for pharmaceutical and materials science applications. The development of this compound exemplifies the successful integration of indole and pyrimidine structural motifs within a single molecular framework, providing valuable insights into the design principles governing such complex molecular architectures.

Research into indole-containing compounds continues to focus on expanding the available synthetic methodologies for constructing and functionalizing indole ring systems. Modern approaches emphasize the development of catalytic processes that enable regioselective functionalization of indole rings while minimizing the formation of unwanted regioisomers. Recent advances in carbon-hydrogen activation and functionalization have opened new pathways for the selective modification of indole structures, enabling the construction of complex indole derivatives that were previously difficult or impossible to access through conventional synthetic methods.

The exploration of pyrimidine chemistry has similarly evolved to encompass sophisticated synthetic strategies for constructing substituted pyrimidine rings with precise control over substitution patterns. Research objectives in this area include the development of multicomponent reactions that enable the one-pot assembly of complex pyrimidine structures from simple starting materials, reducing the number of synthetic steps required and improving overall synthetic efficiency. The biosynthetic pathways leading to pyrimidine formation continue to provide inspiration for novel synthetic approaches, with researchers seeking to translate biological transformations into practical laboratory and industrial processes.

The intersection of indole and pyrimidine chemistry represents a particularly fertile area for pharmaceutical research, with investigators exploring the synergistic effects that can arise from combining these heterocyclic systems within single molecular frameworks. Research objectives include understanding how the electronic and steric properties of each heterocyclic component influence the overall biological activity profile of the resulting compounds. This knowledge enables the rational design of novel therapeutic agents that leverage the unique properties of both indole and pyrimidine systems to achieve improved selectivity, potency, or pharmacokinetic properties.

Contemporary research also emphasizes the development of environmentally sustainable synthetic approaches to complex heterocyclic compounds, with particular attention to reducing waste generation, minimizing the use of toxic reagents, and improving energy efficiency in synthetic processes. The principles of green chemistry have become increasingly important in pharmaceutical development, driving research toward synthetic methodologies that balance efficiency and environmental responsibility. The successful implementation of improved synthetic routes to osimertinib and its intermediates demonstrates the practical benefits of incorporating environmental considerations into pharmaceutical manufacturing processes.

属性

IUPAC Name |

N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methylindol-3-yl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN5O3/c1-25-11-13(12-5-3-4-6-17(12)25)15-7-8-22-20(23-15)24-16-10-18(26(27)28)14(21)9-19(16)29-2/h3-11H,1-2H3,(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZTYQQYYIMVETL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=CC(=C(C=C4OC)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421372-94-2 | |

| Record name | N-(4-Fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine, also known as AZD9291 or Osimertinib N-3, is a compound of significant interest in medicinal chemistry, particularly for its potential applications in cancer therapy. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHFNO

- Molecular Weight : 393.37 g/mol

- CAS Number : 1421372-94-2

- Melting Point : >250°C (dec.)

- Boiling Point : Predicted at 639.3±65.0 °C

This compound primarily functions as a selective inhibitor of the epidermal growth factor receptor (EGFR), particularly in its mutated forms associated with non-small cell lung cancer (NSCLC). The compound's structure allows it to effectively bind to the ATP-binding site of the EGFR kinase domain, inhibiting downstream signaling pathways that promote tumor growth and survival.

Antitumor Activity

Recent studies have highlighted the compound's efficacy against various cancer cell lines:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| LOX IMVI | 0.116 | Inhibition of microtubule polymerization |

| MDA-MB-435 | 0.709 | Induction of cell cycle arrest in G2/M phase |

| SK-MEL-5 | 0.247 | Inhibition of tubulin polymerization |

| A375 | 0.5 | Induction of apoptosis via reactive oxygen species (ROS) |

The compound has shown promising results in preclinical models, indicating its potential as a therapeutic agent against melanoma and other malignancies.

Case Studies

-

Study on Melanoma Treatment :

A study published in MDPI demonstrated that derivatives bearing a trifluoromethyl group exhibited enhanced activity against melanoma cell lines, with specific focus on the structural modifications that increased potency. The presence of electron-donating groups significantly improved the biological activity of these compounds . -

In Vivo Efficacy :

In vivo studies using B16-F10 murine melanoma models indicated that treatment with this compound resulted in significant tumor growth inhibition without apparent toxicity, suggesting a favorable therapeutic index .

Safety and Toxicology

The safety profile of this compound has been assessed in various studies, showing no significant toxicity at effective doses. However, it is crucial to monitor for potential side effects associated with prolonged use, particularly given its mechanism targeting EGFR pathways.

科学研究应用

The compound's structure includes a pyrimidine core substituted with a fluorinated nitrophenyl group and an indole moiety, which contributes to its biological activity.

Oncology Research

N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine is primarily known for its role as an intermediate in the synthesis of Osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) inhibitor used in the treatment of non-small cell lung cancer (NSCLC) with T790M mutations. Osimertinib has shown significant efficacy in patients resistant to first-line EGFR inhibitors.

Case Study: Clinical Trials of Osimertinib

In clinical trials, Osimertinib demonstrated a 70% response rate in patients with T790M-positive NSCLC, highlighting the importance of this compound in developing targeted therapies that overcome resistance mechanisms in cancer treatment .

Synthesis of Related Compounds

The compound serves as a precursor for synthesizing other fluorinated indole derivatives that have potential applications in drug discovery. Its unique structural features allow for modifications that can enhance biological activity or alter pharmacokinetic properties.

Example Synthesis Pathway

The synthesis of N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methylindol-3-yl)pyrimidin-2-amine involves coupling reactions between suitable precursors, such as 4-fluoro-2-methoxy-5-nitroaniline and various indole derivatives . This versatility makes it valuable for developing novel therapeutic agents.

Research on Mechanisms of Action

Studies have explored the mechanisms by which compounds like Osimertinib inhibit EGFR signaling pathways, providing insights into tumor biology and resistance mechanisms. Understanding these pathways is crucial for designing next-generation inhibitors that can target resistant cancer cells effectively.

相似化合物的比较

Chemical Profile :

- CAS No.: 1421372-94-2 .

- Molecular Formula : C20H16FN5O3 .

- Structure : Comprises a pyrimidin-2-amine core with:

- A 4-(1-methylindol-3-yl) group at position 4 of the pyrimidine.

- A 4-fluoro-2-methoxy-5-nitrophenyl group at position 2 of the pyrimidine.

- Applications : Key intermediate in synthesizing osimertinib (AZD9291), a third-generation EGFR tyrosine kinase inhibitor (TKI) .

Comparison with Structural Analogs

N-(2-Methoxy-5-nitro-4-(piperidin-1-yl)phenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine (4d)

N-(2-Methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine

N-(3-Nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine (20a)

N-(4-(Azepan-1-yl)-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine (4e)

- Key Differences :

- Basic nitrogen in azepane may improve solubility but reduce CNS penetration.

Structural and Functional Analysis

Substituent Effects on Bioactivity

常见问题

Q. Advanced

- Kinase inhibition: ADP-Glo™ assays quantify IC against recombinant kinases (e.g., IC < 100 nM for Aurora B).

- Cellular effects: Flow cytometry detects mitotic arrest (G2/M phase accumulation) and polyploidy, while Western blotting measures phospho-histone H3 (Ser10) suppression .

What are the critical steps in optimizing reaction yields for intermediates like 3-(2-chloropyrimidin-4-yl)-1-methylindole?

Basic

Key steps include:

- Using Pd(PPh) as a catalyst for Suzuki-Miyaura coupling between 3-bromoindole and chloropyrimidine boronic esters.

- Purification via flash chromatography (hexane:EtOAc, 3:1) to remove Pd residues .

How can SAR studies explore the role of methoxy and nitro substituents?

Q. Advanced

- Substituent scanning: Synthesize analogs with -OCH, -OCF, or -NO at the 2- and 5-positions.

- Activity cliffs: Compare IC values; e.g., replacing -NO with -NH reduces Aurora B inhibition 10-fold due to lost H-bonding .

What analytical techniques characterize degradation products under physiological conditions?

Q. Advanced

- Forced degradation studies: Expose the compound to pH 1–9 buffers (37°C, 72 hrs) and analyze via LC-MS/MS. Major degradation pathways include nitro reduction (to -NH) and indole N-demethylation .

How does the 1-methylindole moiety influence kinase selectivity?

Advanced

The 1-methyl group prevents N-H-mediated off-target interactions (e.g., with CYP450 enzymes). Docking shows the indole C3 position occupies a steric "hotspot" in Aurora kinases, while indazole analogs exhibit reduced selectivity due to altered π-π stacking .

What computational tools validate synthetic routes for novel derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。